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Tert-butyl (2-amino-1-(tetrahydro-2h-pyran-3-yl)ethyl)carbamate
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Overview
Description
Tert-butyl (2-amino-1-(tetrahydro-2h-pyran-3-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a tetrahydropyran ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-amino-1-(tetrahydro-2h-pyran-3-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-amino-1-(tetrahydro-2h-pyran-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Tert-butyl (2-amino-1-(tetrahydro-2h-pyran-3-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of N-Boc-protected anilines.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-amino-1-(tetrahydro-2h-pyran-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the carbamate group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties.
N-Boc-protected anilines: Compounds with similar protective groups used in organic synthesis.
Uniqueness
Tert-butyl (2-amino-1-(tetrahydro-2h-pyran-3-yl)ethyl)carbamate is unique due to the presence of the tetrahydropyran ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other carbamates and enhances its utility in various applications.
Properties
Molecular Formula |
C12H24N2O3 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-1-(oxan-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-10(7-13)9-5-4-6-16-8-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
InChI Key |
OBMOTKZYQRJFBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1CCCOC1 |
Origin of Product |
United States |
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